Iridium(3+);acetate
Description
Historical Context and Evolution of Iridium(III) Coordination Chemistry
The discovery of iridium in 1803 by Smithson Tennant marked the beginning of the exploration of its chemical properties and compounds. wikipedia.org The name "iridium" is derived from the Greek goddess Iris, reflecting the diverse and striking colors of its salts. americanelements.com The development of iridium coordination chemistry has been intertwined with the broader advancements in the study of platinum group metals. wikipedia.org
Initially, research into iridium compounds was somewhat limited due to the element's rarity and the inertness of its bulk metal form. wikipedia.orgmdpi.com However, the discovery of key starting materials like hydrated iridium trichloride (B1173362) (IrCl₃·xH₂O) and ammonium (B1175870) hexachloroiridate ((NH₄)₂[IrCl₆]) provided accessible routes to a wider range of iridium complexes. wikipedia.org Iridium(III), a d⁶ metal ion, became a focal point of study due to its stability and its tendency to form kinetically inert octahedral complexes. mdpi.comwikipedia.org
The evolution of iridium(III) coordination chemistry saw a significant leap with the advent of organometallic chemistry. The synthesis and characterization of complexes like the pentamethylcyclopentadienyl iridium dichloride dimer, [Cp*IrCl₂]₂, opened up new avenues for creating organoiridium(III) compounds. wikipedia.orgwikipedia.org This led to the development of complexes with cyclometalated ligands, which are kinetically inert and have become crucial in various catalytic applications. wikipedia.orgwikipedia.org The study of these compounds has been central to the development of C-H activation, a transformative process in organic synthesis. wikipedia.orgwikipedia.org
Significance and Research Trajectories of Iridium(3+);acetate (B1210297) Complexes
Iridium(3+);acetate and its derivative complexes have garnered considerable attention due to their versatile applications in catalysis and materials science. A primary research trajectory involves their use as catalysts or catalyst precursors in a variety of chemical reactions. google.com These include carbonylation, hydroformylation, hydrogenation, and oxidation reactions. google.com
A notable application of iridium acetate is in the Cativa process, a method for the carbonylation of methanol (B129727) to produce acetic acid, where iridium catalysts exhibit high efficiency. google.com Research has also focused on developing iodide-free carbonylation processes to mitigate reactor corrosion, with iridium pincer complexes showing promise in mediating the necessary reaction steps. nih.gov In these studies, iridium(I) complexes can undergo oxidative addition with methyl acetate to form isolable methyliridium(III) acetate complexes. nih.gov
Furthermore, iridium(III) acetate complexes have been instrumental in the field of C-H bond activation. vcu.eduacs.org This "holy grail" of chemistry allows for the direct functionalization of otherwise unreactive C-H bonds, offering more efficient and environmentally friendly synthetic routes. greyhoundchrom.com For instance, (Phebox)Ir(III)(acetate) complexes have been shown to catalyze β-hydride elimination and C-H activation, with Lewis acids acting as co-catalysts to enhance reaction rates. nih.gov
The unique photophysical properties of iridium(III) complexes, often synthesized from iridium acetate precursors, have led to their investigation in the development of organic light-emitting diodes (OLEDs). nih.govworktribe.comsci-hub.se These complexes can act as highly efficient phosphorescent emitters, crucial for the performance of OLED devices. nih.govsci-hub.se
Overview of Current Research Domains Investigating this compound
Current research on this compound and its derivatives is diverse and spans several key scientific domains:
Catalysis: A significant portion of research continues to explore the catalytic applications of this compound complexes. This includes their use in alkane dehydrogenation, where (dmPhebox)Ir(OAc)₂(OH₂) has been shown to convert octane (B31449) to octene. acs.org Studies also investigate the role of various ligands and promoters in enhancing catalytic activity and selectivity in reactions like methanol carbonylation. rsc.org The development of catalysts for water oxidation is another active area, with iridium(III) acetate being used as a catalyst for this process. riyngroup.comchemicalbook.in
Materials Science and OLEDs: The synthesis of novel iridium(III) complexes for use in OLEDs is a major research focus. nih.govworktribe.comspiedigitallibrary.org Scientists are designing and synthesizing complexes with specific ligands to tune their emission colors, enhance photostability, and improve the efficiency of OLED devices. nih.govworktribe.comsci-hub.se For example, bis-tridentate Ir(III) complexes have been developed that show high photostability and are used in creating efficient blue-emitting OLEDs. nih.gov Iridium(III) acetate can also be used as a precursor in the sol-gel method to prepare iridium oxide (IrO₂) thin films, which are effective catalysts for the oxygen evolution reaction (OER). mdpi.com
Medicinal Chemistry and Anticancer Research: There is a growing interest in the potential of iridium(III) complexes as anticancer agents, offering an alternative to traditional platinum-based drugs. acs.orgspandidos-publications.commdpi.comdoi.org Research in this area focuses on synthesizing iridium(III) complexes with specific ligands to enhance their cytotoxicity against cancer cells while minimizing toxicity to normal cells. spandidos-publications.commdpi.com These complexes are being investigated for their ability to induce cancer cell death through various mechanisms, including the generation of reactive oxygen species (ROS) and interaction with DNA. mdpi.comdoi.org Cyclometalated iridium(III) complexes, in particular, are being explored for their potential as targeted theranostic agents, combining diagnostic imaging and therapeutic functions. acs.orgnih.gov
C-H Functionalization: The development of new methods for C-H bond activation and functionalization using iridium catalysts remains a vibrant area of research. diva-portal.org This includes the late-stage functionalization of complex molecules like pharmaceuticals. diva-portal.org For example, [Cp*Ir(III)] catalytic systems are being developed for selective C-H iodination and methylation of benzoic acids. diva-portal.org
Interactive Data Table: Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | Ir(CH₃COO)₃ | americanelements.com |
| Synonyms | Iridium(III) acetate, Iridium(3+) triacetate | nano-cats.comamericanelements.com |
| Appearance | Blue-greenish solid/solution | google.com |
| Primary Application | Precursor for iridium-based catalysts | nano-cats.com |
| Solubility | Soluble in water, acetic acid, methanol | nano-cats.comgoogle.com |
Interactive Data Table: Research Applications of this compound Complexes
| Research Area | Specific Application | Example Complex/System | Source(s) |
| Catalysis | Methanol Carbonylation (Cativa Process) | Iridium catalysts | google.com |
| Alkane Dehydrogenation | (dmPhebox)Ir(OAc)₂(OH₂) | acs.org | |
| Water Oxidation | Iridium(III) acetate | riyngroup.comchemicalbook.in | |
| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Bis-tridentate Ir(III) phosphors | nih.gov |
| Iridium Oxide Thin Films | Iridium acetate precursor in sol-gel method | mdpi.com | |
| Medicinal Chemistry | Anticancer Agents | Cyclometalated Ir(III) complexes | acs.orgspandidos-publications.com |
| C-H Functionalization | Late-stage functionalization of pharmaceuticals | [Cp*Ir(III)] catalytic systems | diva-portal.org |
| β-Hydride Elimination/C-H Activation | (Phebox)Ir(III)(acetate) complexes | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C2H3IrO2+2 |
|---|---|
Molecular Weight |
251.26 g/mol |
IUPAC Name |
iridium(3+);acetate |
InChI |
InChI=1S/C2H4O2.Ir/c1-2(3)4;/h1H3,(H,3,4);/q;+3/p-1 |
InChI Key |
JHZNUQUJVZNAST-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].[Ir+3] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry for Iridium 3+ ;acetate Complexes
General Synthetic Routes to Iridium(III) Acetate (B1210297) Species
The preparation of iridium(III) acetate species can be broadly categorized into direct synthesis from iridium precursors and ligand exchange reactions. These methods provide pathways to the core iridium acetate structure, which can be further modified.
Direct Synthesis from Iridium Precursors
A primary method for synthesizing iridium(III) acetate involves the reaction of iridium-containing compounds with acetic acid or its anhydride (B1165640). A common precursor is iridium trichloride (B1173362) hydrate (B1144303). One patented method describes dissolving iridium trichloride hydrate in deionized water, followed by the addition of an alkali solution like sodium hydroxide (B78521) to precipitate iridium hydroxide. patsnap.com This intermediate is then reacted with glacial acetic acid in the presence of a reducing agent, such as formic acid or ethanol, under microwave irradiation. patsnap.com This process is advantageous due to its short reaction time and high product purity. patsnap.com
Another approach involves reacting an iridium compound with an alkaline substance in a protic solvent in the presence of oxalic acid, a salt of oxalic acid, formic acid, or a salt of formic acid to form a precipitate. google.com This precipitate is subsequently reacted with acetic acid and/or acetic anhydride to yield an iridium acetate solution. google.com This method is noted for producing iridium acetate with a low halide content. google.com The choice of iridium precursor is broad, with iridium in oxidation states +III or +IV being preferable. googleapis.com
The reaction conditions, such as pH and temperature, are crucial for optimal results. For instance, conducting the precipitation step at a pH of approximately 6 to 10 and a temperature between 70 to 95 °C is beneficial for obtaining a precipitate with good filtration properties. googleapis.com
| Precursor | Reagents | Key Conditions | Advantages |
| Iridium Trichloride Hydrate | Sodium Hydroxide, Glacial Acetic Acid, Formic Acid/Ethanol | Microwave Irradiation (2450MHz) | Short reaction time, high purity patsnap.com |
| Iridium Compound | Alkaline Compound, Oxalic Acid/Formic Acid (or salts), Acetic Acid/Acetic Anhydride | Precipitation at pH 6-10, Heating at 70-95°C | Low halide content, good filtration properties of precipitate google.comgoogleapis.com |
Ligand Exchange Reactions for Acetate Complex Formation
Ligand exchange provides an alternative route to iridium(3+);acetate complexes. This method involves the substitution of existing ligands on a pre-formed iridium complex with acetate ions. While the search results primarily focus on the direct synthesis and use of iridium acetate as a precursor for other complexes rather than its formation via ligand exchange, the principles of ligand exchange are fundamental in coordination chemistry. Such reactions would typically involve treating a soluble iridium complex, for example, one with labile ligands, with an acetate source like acetic acid or an alkali metal acetate.
The efficiency of ligand exchange would depend on factors such as the relative bond strengths of the incoming and outgoing ligands, the solvent system, and the reaction temperature. For instance, in the context of iridium-catalyzed reactions, the dynamic exchange of ligands is a key aspect of the catalytic cycle.
Synthesis of Substituted and Functionalized this compound Derivatives
The core this compound structure can be modified to tune its chemical and physical properties. This is achieved by introducing other ligands or by employing different synthetic environments.
Introduction of Ancillary Ligands on this compound Scaffolds
Iridium(III) acetate serves as an excellent starting material for the synthesis of more complex, functionalized iridium compounds. nano-cats.com For example, it is a precursor for creating homogeneous and supported catalysts. matthey.com The acetate ligands can be partially or fully substituted by other coordinating species, leading to a wide array of derivatives with tailored electronic and steric properties.
Research has demonstrated the synthesis of various iridium(III) complexes where ancillary ligands, such as bipyridines and phosphines, are incorporated. These modifications are crucial for applications in areas like electrochemiluminescence and asymmetric catalysis. americanelements.com The synthesis of these derivatives often involves reacting iridium(III) acetate with the desired ligand in a suitable solvent system, sometimes under reflux or inert atmosphere to drive the reaction to completion.
Solid-Phase and Solution-Phase Synthetic Approaches
Both solid-phase and solution-phase methods are applicable to the synthesis of this compound and its derivatives. The majority of the described syntheses are carried out in the solution phase. For example, the microwave-assisted synthesis starting from iridium trichloride hydrate is a solution-based method. patsnap.com Similarly, the process involving the precipitation of an iridium-containing intermediate followed by reaction with acetic acid is also conducted in solution. google.com
Solution-phase synthesis offers advantages in terms of ease of monitoring reaction progress and purification of the final product. The resulting iridium acetate is often obtained as a solution, which is directly applicable in some catalytic processes, or it can be isolated as a solid. google.commatthey.com
Isolation and Purification Techniques for this compound Complexes
The final step in the synthesis of this compound is its isolation and purification. After the reaction is complete, the solvent is typically removed under reduced pressure, often at an elevated temperature (e.g., 90°C), to yield a concentrated or solid product. patsnap.com The crude product is then often dried under vacuum to remove any residual solvent. patsnap.com
For purification, techniques such as recrystallization can be employed to obtain the complex in high purity. The choice of solvent for recrystallization is critical and depends on the solubility characteristics of the specific iridium acetate complex. In some synthetic procedures, the product precipitates out of the reaction mixture and can be collected by filtration, followed by washing with an appropriate solvent to remove impurities. patsnap.com The purity of the final product is often assessed by analytical techniques to ensure it meets the required standards for its intended applications.
Mechanistic Insights into this compound Formation Pathways
The formation of this compound complexes, while synthetically achievable through various routes, involves intricate mechanistic pathways that are influenced by the choice of precursors, solvents, and additives. While detailed kinetic and computational studies specifically mapping the entire reaction coordinate are not extensively documented in publicly available literature, a mechanistic understanding can be constructed from the established synthetic methodologies. The pathways generally involve the generation of a reactive iridium precursor followed by ligand exchange with acetate.
A common synthetic approach begins with an iridium halide, typically iridium(III) chloride (IrCl₃). The initial step involves the reaction of this precursor with an alkaline compound in a protic solvent, such as water, to form an iridium-containing precipitate. google.comgoogle.com This precipitate is often iridium(III) hydroxide (Ir(OH)₃) or a hydrated iridium oxide. This step is crucial for removing halide ligands, which can be strongly coordinated to the iridium center and hinder subsequent substitution by acetate.
The generalized reaction for the formation of the hydroxide precipitate can be represented as: IrCl₃ + 3 OH⁻ → Ir(OH)₃↓ + 3 Cl⁻
Following the formation and isolation of the iridium hydroxide intermediate, it is treated with acetic acid (CH₃COOH) or acetic anhydride ((CH₃CO)₂O). google.comgoogle.compatsnap.com This stage proceeds via a ligand exchange mechanism, where the hydroxide or aqua ligands are displaced by acetate ions. The reaction with acetic acid is an acid-base neutralization that facilitates the coordination of the acetate ligand.
Ir(OH)₃ + 3 CH₃COOH → Ir(OOCCH₃)₃ + 3 H₂O
Microwave-assisted synthesis has been shown to accelerate this process. patsnap.com In this method, an iridium trichloride solution is first treated with an alkali to form the iridium hydroxide precipitate. This wet product is then pulped with glacial acetic acid. The application of microwave irradiation during reflux significantly shortens the reaction time, driving the ligand exchange to completion. patsnap.com
Interestingly, certain additives have been found to be critical for achieving high yield and purity, suggesting they play a key role in the underlying mechanism. google.comgoogle.com The inclusion of compounds like formic acid, oxalic acid, or their respective salts during the precipitation and/or the acetation step is a notable feature of some patented procedures. google.comgoogle.com While the precise role of these additives is not explicitly detailed, they may function in several capacities. Formic acid, for instance, is a reducing agent and could help maintain the iridium in the +3 oxidation state, preventing oxidation that might occur under certain conditions. Alternatively, these dicarboxylic acids could act as chelating agents, forming transient intermediates that are more susceptible to substitution by acetate than the stable iridium hydroxide lattice.
Precursor Activation: Conversion of a stable iridium precursor (e.g., IrCl₃) into a more reactive intermediate, typically by precipitating iridium hydroxide to remove strongly coordinating halide ions.
Ligand Substitution: Reaction of the activated iridium intermediate with an acetate source (acetic acid or anhydride) to form the final this compound complex via ligand exchange.
The efficiency of this pathway is significantly enhanced by procedural modifications like microwave assistance and the strategic use of additives that likely influence the stability and reactivity of intermediate species.
Research Findings on Synthetic Pathways
Detailed research findings are often embedded within patented synthetic methods, which provide practical conditions that shed light on the mechanistic requirements for the reaction.
| Precursor | Key Reagents | Conditions | Proposed Mechanistic Role of Reagents | Reference |
| Iridium trichloride hydrate | Sodium hydroxide, Glacial acetic acid, Formic acid | Microwave irradiation (150-350W), Reflux (2h) | NaOH precipitates Ir(OH)₃, removing chloride. Acetic acid acts as the acetate source. Formic acid may act as a reducing agent to maintain the Ir(III) state. | patsnap.com |
| Iridium compound (e.g., IrCl₃) | Alkaline compound, Protic solvent, Acetic acid and/or Acetic anhydride, Formic acid/Oxalic acid (or salts) | Not specified | The alkaline compound generates an iridium-containing precipitate. Formic/oxalic acid is crucial for high yield and purity, possibly by forming a more reactive intermediate or preventing side reactions. | google.comgoogle.com |
| [Cp*IrCl₂]₂ | Trimethylamine (NEt₃), Ligand (L1) | Room temperature | Base-assisted deprotonation of the ligand facilitates coordination to the iridium center, forming a neutral complex. This illustrates a pathway for forming more complex acetate-containing species. | acs.org |
Advanced Structural Characterization and Spectroscopic Probes of Iridium 3+ ;acetate
Crystallographic Analysis of Iridium(3+);acetate (B1210297) Structures
While a simple monomeric iridium(III) triacetate, [Ir(OOCCH₃)₃], is not commonly isolated, the most well-characterized form of iridium(III) acetate is a trinuclear, oxo-centered cluster. This complex, formally named 1,2,3-triaqua-1,2:1,2:1,3:1,3:2,3:2,3-hexa-μ-acetato-(O,O')-μ₃-oxo-triangulo-triiridium(III) acetate, has the general formula [Ir₃O(OOCCH₃)₆(H₂O)₃]⁺. americanelements.com Its structure is analogous to well-documented trinuclear acetate clusters of other transition metals like iron(III) and chromium(III). rsc.orgresearchgate.net
In this arrangement, three iridium(III) ions form a nearly equilateral triangle around a central μ₃-oxo ligand. rsc.org Each pair of iridium atoms is bridged by two acetate ligands, resulting in six bridging acetate groups per cluster. The coordination sphere of each iridium atom is completed by a terminal water molecule, achieving a distorted octahedral geometry. The acetate ligands in this structure adopt a syn-syn bridging coordination mode.
| Parameter | Representative Value/Description |
| Compound Class | Trinuclear Oxo-Centered Cluster |
| Formula | [Ir₃O(OOCCH₃)₆(H₂O)₃]⁺ |
| Iridium Geometry | Distorted Octahedral |
| Acetate Mode | Bridging (syn-syn) |
| Key Structural Features | Equilateral triangle of three Ir(III) ions |
| Central μ₃-oxo atom | |
| Six bridging acetate ligands | |
| Three terminal aqua ligands |
Table 1: General Crystallographic Features of the Trinuclear Iridium(III) Acetate Cluster. Data is based on the structural analogy to other characterized transition metal oxo-acetate clusters.
Polymorphism, the ability of a compound to exist in more than one crystal form, is a significant phenomenon in materials science as different polymorphs can exhibit distinct physical properties. While polymorphism has not been extensively documented specifically for iridium(III) acetate, it is a known feature in other iridium(III) complexes. For example, the complex [IrBr₃(bpym)(MeCN)] (where bpym = 2,2'-bipyrimidine) has been shown to crystallize in two different polymorphic forms, one monoclinic and one orthorhombic, which arise from different packing arrangements influenced by intermolecular interactions like π···Br and C–H···Br. mdpi.com This demonstrates that the subtle interplay of non-covalent forces can direct different crystal packing in iridium(III) systems, a principle that could extend to acetate-containing complexes.
Crystal engineering is the rational design of crystalline solids by controlling intermolecular interactions. rsc.org In the context of iridium(III) complexes, this approach can be used to construct specific supramolecular architectures, such as metal-organic capsules, by employing iridium-containing ligands. rsc.org For iridium(3+);acetate systems, crystal engineering principles could be applied by co-crystallizing acetate complexes with hydrogen-bond donors/acceptors or other ligands to create extended networks with tailored properties, although specific examples in the literature remain scarce.
Vibrational Spectroscopy of this compound
Vibrational spectroscopy, including infrared (IR) and Raman techniques, serves as a powerful tool for probing the bonding within iridium(III) acetate complexes. It provides direct information on the coordination mode of the acetate ligand and the strength of the iridium-oxygen bonds.
The infrared spectrum of an acetate-containing compound is dominated by the stretching vibrations of the carboxylate group (COO⁻). The two key bands are the asymmetric stretch (νₐₛ(COO)) and the symmetric stretch (νₛ(COO)). The positions of these bands, and particularly the separation between them (Δν = νₐₛ - νₛ), are highly sensitive to the coordination mode of the acetate ligand. researchgate.netnih.gov
Generally, for metal acetates, the νₐₛ(COO) appears in the 1610–1520 cm⁻¹ region, while the νₛ(COO) is found between 1420–1395 cm⁻¹. researchgate.net The magnitude of Δν can be used to distinguish between different coordination geometries:
Ionic: In free acetate (e.g., sodium acetate), Δν is relatively small (~164 cm⁻¹).
Monodentate: When acetate binds to a metal through one oxygen atom, the C=O double bond character is localized, increasing Δν significantly (>200 cm⁻¹).
Bidentate (Chelating): When both oxygen atoms coordinate to the same metal center, the C-O bonds become more equivalent, decreasing Δν to less than that of the ionic form (<150 cm⁻¹).
Bidentate (Bridging): For bridging acetate ligands, as expected in the trinuclear cluster [Ir₃O(OOCCH₃)₆(H₂O)₃]⁺, the Δν value is typically intermediate, often similar to or slightly larger than the ionic value.
The iridium-oxygen (Ir-O) stretching vibrations are typically found at lower frequencies (below 600 cm⁻¹) and can provide direct information about the bond strength between the iridium center and the acetate or oxo ligands.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
| νₐₛ(COO) | 1610 - 1520 | Asymmetric carboxylate stretch |
| νₛ(COO) | 1420 - 1395 | Symmetric carboxylate stretch |
| Δν (νₐₛ - νₛ) | Varies (100 - 300+) | Indicates acetate coordination mode |
| ν(Ir-O) | < 600 | Iridium-oxygen bond stretch |
Table 2: Typical Infrared Spectroscopic Assignments for Metal Acetate Complexes.
Raman spectroscopy is complementary to IR spectroscopy and can be particularly useful for studying symmetric vibrations that may be weak in the IR spectrum. While detailed Raman studies specifically on iridium(III) acetate are not widely reported, the technique is valuable for identifying M-O vibrations and the internal modes of the ligands. For other metal acetates, Raman spectroscopy has been used to identify the C-C stretch of the acetate backbone around 890-950 cm⁻¹. researchgate.net For iridium(III) acetate, Raman spectroscopy would be expected to provide further confirmation of the bridging nature of the acetate ligands in the trinuclear cluster and help identify the symmetric Ir₃O core vibration.
Electronic Spectroscopy and Photophysical Characterization of this compound
The photophysical properties of iridium(III) complexes are of immense scientific interest, particularly for applications in organic light-emitting diodes (OLEDs), sensing, and photocatalysis. nih.govmdpi.com These properties are dictated by the nature of the electronic transitions within the molecule, which can be elucidated using UV-visible absorption and emission spectroscopy.
While the basic trinuclear iridium(III) acetate cluster is not known for significant luminescence, incorporating acetate as an ancillary ligand in cyclometalated iridium(III) complexes allows for the study of its electronic influence. The photophysical properties of such complexes are typically dominated by the cyclometalating (C^N) and diimine (N^N) ligands.
The UV-visible absorption spectrum of a typical cyclometalated iridium(III) complex shows intense, structured bands in the high-energy (UV) region (<350 nm). These are assigned to spin-allowed ligand-centered (¹LC) π→π* transitions. researchgate.netnih.gov At lower energies, extending into the visible region, broader and less intense bands appear. These are characteristic of spin-allowed and spin-forbidden metal-to-ligand charge transfer (¹MLCT and ³MLCT) transitions. nih.govursi.org
| Parameter | Representative Data Range | Transition/Property |
| λₐₑₛ (UV) | 250 - 350 nm | Ligand-Centered (¹LC, π→π*) |
| λₐₑₛ (Visible) | 375 - 480 nm | Metal-to-Ligand Charge Transfer (¹MLCT/³MLCT) |
| λₑₘ | 470 - 650 nm | Phosphorescence from ³MLCT/³LC state |
| PLQY (Φ) | up to ~30% (in solution) | Photoluminescence Quantum Yield researchgate.net |
| Lifetime (τ) | 1 - 60 µs | Excited-state lifetime researchgate.net |
Table 3: Representative Photophysical Data for Emissive Cyclometalated Iridium(III) Complexes. The exact values are highly dependent on the specific ligand environment.
UV-Vis Absorption Spectroscopy for Electronic Transitions
The electronic absorption spectra of iridium(III) complexes, including those with acetate ligands, are characterized by a variety of electronic transitions that provide insight into their molecular orbital structure. These transitions are typically observed in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. The spectra are generally dominated by intense bands in the UV region (down to about 350 nm) and weaker absorptions extending into the visible range (approximately 350-450 nm). unibo.it
The nature of the other ligands in the coordination sphere profoundly influences the energy of these charge-transfer bands. The introduction of different ligands allows for the fine-tuning of the HOMO-LUMO gap, which in turn tailors the absorption (and emission) properties of the complex across the visible spectrum. unibo.it
Table 1: Representative Electronic Transitions in Iridium(III) Complexes
| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Description |
|---|---|---|---|
| ¹LC (π→π*) | < 350 | High (> 10,000) | Spin-allowed transitions localized on aromatic or unsaturated ligands. |
| ¹MLCT (d→π*) | 350 - 500 | Moderate (1,000 - 10,000) | Transition from metal d-orbitals to ligand π* orbitals. researchgate.netshu.ac.uk |
Photoluminescence and Excited State Dynamics in Iridium(III) Acetate Systems
Iridium(III) complexes are renowned for their strong phosphorescence, a result of efficient intersystem crossing from the singlet excited state to the triplet state, facilitated by the heavy iridium atom's strong spin-orbit coupling. Upon photoexcitation via MLCT or LC bands, the molecule quickly relaxes to the lowest energy triplet excited state (T₁). The subsequent radiative decay from this T₁ state back to the singlet ground state (S₀) is observed as phosphorescence. nih.gov
The emission properties, such as color and quantum yield, are highly tunable by modifying the ligands. nih.gov In a hypothetical this compound complex, the nature of the emission would be dictated by the other ligands present. The emission is typically broad and featureless, characteristic of a charge-transfer state. nih.gov The excited state can be described as a mix of ³MLCT and ³LC character. nih.govnih.gov If the complex contains ligands with low-lying π* orbitals, the emission will likely originate from a ³MLCT state. If the ligands themselves have a lower triplet energy, the emission may be dominated by a ligand-localized ³LC state. nih.gov
Table 2: Illustrative Photophysical Properties of Iridium(III) Complexes
| Complex Type | Emission Max (λₑₘ, nm) | Photoluminescence Quantum Yield (Φₚ) | Excited-State Lifetime (τ, µs) | Emitting State Character |
|---|---|---|---|---|
| [Ir(ppy)₂(bpy)]⁺ | ~602 | Moderate | ~0.2 - 0.4 | ³MLCT/³LLCT nih.gov |
| Cyclometalated Ir(III) with electron-donating groups | Green-Orange (554-598) | Varies | ~1.0 - 5.0 | ³MLCT dominated nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
¹H, ¹³C NMR for Ligand and Metal Environment Probing
In the ¹H NMR spectrum, the methyl protons of a coordinated acetate ligand would typically appear as a singlet. The chemical shift of this signal provides evidence of coordination to the iridium center, usually shifting from the position of free acetate. For example, in various metal acetates, this singlet can appear in the range of δ 1.5-2.5 ppm. The precise chemical shift is sensitive to the electronic environment and the nature of the other ligands in the complex. Protons on other ligands will show characteristic shifts and coupling patterns that help to elucidate the complete structure. rsc.orgrsc.org In some cases, hydride signals associated with the iridium center can be observed at very high field (upfield of δ 0 ppm, e.g., δ -16.82 ppm). mdpi.comuvic.ca
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon and the methyl carbon of the acetate ligand would each give rise to a distinct resonance. The chemical shift of the carbonyl carbon (typically δ 170-185 ppm) is particularly indicative of its coordination mode (unidentate, bidentate chelating, or bridging). sci-hub.se The symmetry of the complex is reflected in the number of signals observed; for instance, a highly symmetric complex will show fewer signals than an asymmetric one. researchgate.net While ¹⁹⁵Pt NMR is mentioned in the outline heading, it is not applicable to iridium complexes.
Dynamic NMR Studies of Ligand Exchange in this compound Complexes
Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics of chemical processes that occur on the NMR timescale, such as ligand exchange. libretexts.org For an this compound complex, this could involve the exchange of the acetate ligand with free acetate in solution or with another competing ligand.
This exchange process can be monitored by observing the temperature-dependent changes in the NMR spectrum. uvic.ca At low temperatures, where the exchange is slow on the NMR timescale, distinct signals are observed for the acetate ligand in the coordinated and free states. As the temperature is increased, the rate of exchange increases. The NMR peaks for the exchanging sites broaden, coalesce into a single broad peak at a specific temperature (the coalescence temperature), and finally sharpen into a single, time-averaged signal at high temperatures where the exchange is fast. uvic.ca
By analyzing the lineshapes of the signals at different temperatures, it is possible to determine the rate constants for the exchange process. libretexts.org This allows for the calculation of thermodynamic activation parameters, such as the activation enthalpy (ΔH‡) and entropy (ΔS‡), which provide mechanistic insights into the ligand exchange pathway (e.g., dissociative vs. associative). nih.govwhiterose.ac.uk Techniques like 2D EXSY (Exchange Spectroscopy) can also be used to qualitatively and quantitatively probe these exchange processes. libretexts.org
Advanced X-ray Absorption Spectroscopy (XAS) of this compound
XANES and EXAFS for Iridium Oxidation State and Local Coordination Environment
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides crucial information about the electronic structure and local coordination environment of the absorbing atom. For an this compound complex, XAS measurements at the iridium L-edges (L₃ and L₂) are particularly informative. arxiv.org
The X-ray Absorption Near Edge Structure (XANES) region, which is the region close to the absorption edge, is sensitive to the oxidation state and coordination geometry of the iridium center. libretexts.orgethz.ch The energy of the absorption edge shifts to higher values as the oxidation state of the iridium increases. Therefore, the XANES spectrum can unequivocally confirm the +3 oxidation state of iridium in the complex. fz-juelich.de The features in the XANES spectrum, such as the intensity of the "white line" (the sharp peak at the absorption edge), are related to the density of unoccupied d-states and can provide information about the covalency of the iridium-ligand bonds. arxiv.orgdtu.dk
The Extended X-ray Absorption Fine Structure (EXAFS) region consists of oscillations that appear at energies above the absorption edge. Analysis of the EXAFS signal provides quantitative information about the local atomic structure around the iridium atom. dntb.gov.ua It can determine the type of neighboring atoms (e.g., oxygen from the acetate ligand), the number of these neighbors (coordination number), and the precise iridium-neighbor bond distances. researchgate.net For an this compound complex, EXAFS analysis would reveal the Ir-O bond lengths and the coordination number of iridium, confirming how the acetate and other ligands are bound to the metal center. researchgate.netrsc.org
Table 4: Information Derived from XAS for Iridium(III) Complexes
| XAS Technique | Information Obtained | Typical Findings for Iridium(III) |
|---|---|---|
| XANES | Iridium Oxidation State | Edge position confirms the +3 state. fz-juelich.de |
| Coordination Geometry/Symmetry | Shape and pre-edge features are sensitive to the local symmetry (e.g., octahedral). libretexts.org | |
| EXAFS | Bond Distances (e.g., Ir-O) | Provides precise interatomic distances, typically around 2.0 - 2.1 Å for Ir-O bonds. researchgate.net |
| Coordination Number | Determines the number of nearest neighbors (e.g., 6 for an octahedral complex). researchgate.net |
Mass Spectrometry for Molecular Structure and Isotopic Analysis of this compound
Mass spectrometry serves as a powerful analytical technique for the characterization of organometallic compounds, providing critical data on molecular weight, elemental composition, and structural arrangement. For a complex like this compound, which typically exists as a stable, oxo-centered trinuclear cluster, mass spectrometry is indispensable for confirming its elaborate structure and isotopic makeup. Techniques such as electrospray ionization (ESI-MS) are particularly well-suited for such analyses, as they are "soft" ionization methods that can transfer large, thermally sensitive ions like metal clusters from solution to the gas phase with minimal fragmentation. wikipedia.orgnih.gov Subsequent analysis using tandem mass spectrometry (MS/MS) induces controlled fragmentation, yielding valuable insights into the compound's connectivity and ligand stability.
The analysis of this compound by mass spectrometry hinges on two key aspects: the characteristic isotopic pattern of iridium, which acts as an unmistakable signature for any iridium-containing fragment, and the predictable fragmentation pathways of the coordination complex, which primarily involve the sequential loss of ligands.
Isotopic Signature of Iridium
A definitive feature in the mass spectrum of any iridium-containing compound is the unique isotopic pattern arising from its two stable, naturally occurring isotopes: ¹⁹¹Ir and ¹⁹³Ir. wikipedia.org The significant natural abundance of both isotopes creates a distinctive cluster of peaks for any ion containing iridium. This pattern is not only crucial for identifying the presence of iridium but also for determining the number of iridium atoms in a specific ion or fragment, thereby aiding in the structural elucidation of complex species like the trinuclear acetate cluster. nih.gov
The relative abundances of these isotopes are well-established and presented in the table below. chemlin.org
| Isotope | Atomic Mass (Da) | Natural Abundance (%) |
| ¹⁹¹Ir | 190.96059 | 37.3 |
| ¹⁹³Ir | 192.96292 | 62.7 |
This table outlines the fundamental isotopic properties of naturally occurring iridium.
This distribution means that any fragment containing a single iridium atom will appear as a pair of peaks separated by approximately 2 Da, with the peak at the higher mass-to-charge ratio (m/z) being more intense (roughly 1.69 times the height of the lower mass peak). nih.govresearchgate.net For fragments containing multiple iridium atoms, this pattern becomes more complex and even more characteristic. For example, an ion containing three iridium atoms, such as the parent molecular ion of the trinuclear cluster, will exhibit a distinctive cluster of four main peaks corresponding to the various combinations of ¹⁹¹Ir and ¹⁹³Ir isotopes (Ir₃, Ir₂Ir', IrIr'₂, Ir'₃).
Molecular Ion and Fragmentation Analysis
Iridium(III) acetate is most stable as the trinuclear, oxo-centered cation, [Ir₃(μ₃-O)(μ-CH₃COO)₆(H₂O)₃]⁺. Using ESI-MS, this complex can be observed as the molecular ion. The analysis of its fragmentation provides a roadmap to its structure. In tandem mass spectrometry experiments, this parent ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart in a predictable manner.
The primary fragmentation pathways for this complex involve the sequential loss of its most labile ligands. This typically proceeds via the loss of neutral molecules, such as the three terminal water ligands, followed by the loss of the bridging acetate groups, likely as neutral acetic acid molecules. uvic.ca For metal carboxylate complexes, another potential fragmentation route is decarboxylation, which involves the loss of carbon dioxide. researchgate.net
The table below details a proposed fragmentation pathway for the [Ir₃O(OAc)₆(H₂O)₃]⁺ ion, starting with the sequential loss of water, followed by the loss of acetate ligands. The m/z values are calculated using the most abundant isotopes for each element (¹²C, ¹H, ¹⁶O, ¹⁹³Ir) for simplicity, though in an experimental spectrum, each of these signals would appear as a characteristic isotopic cluster.
| Precursor Ion Formula | Precursor m/z (approx.) | Neutral Loss | Fragment Ion Formula | Fragment m/z (approx.) |
| [Ir₃O(OAc)₆(H₂O)₃]⁺ | 1042 | - H₂O | [Ir₃O(OAc)₆(H₂O)₂]⁺ | 1024 |
| [Ir₃O(OAc)₆(H₂O)₂]⁺ | 1024 | - H₂O | [Ir₃O(OAc)₆(H₂O)]⁺ | 1006 |
| [Ir₃O(OAc)₆(H₂O)]⁺ | 1006 | - H₂O | [Ir₃O(OAc)₆]⁺ | 988 |
| [Ir₃O(OAc)₆]⁺ | 988 | - CH₃COOH | [Ir₃O(OAc)₅(OH)]⁺ | 928 |
| [Ir₃O(OAc)₅(OH)]⁺ | 928 | - CH₃COOH | [Ir₃O(OAc)₄(OH)₂]⁺ | 868 |
| [Ir₃O(OAc)₄(OH)₂]⁺ | 868 | - CH₃COOH | [Ir₃O(OAc)₃(OH)₃]⁺ | 808 |
This table presents a theoretical fragmentation pathway for the trinuclear this compound complex. The m/z values are approximated using the most abundant isotopes.
By meticulously analyzing the mass differences between the precursor ion and the successive fragment ions, and by confirming the presence and number of iridium atoms in each fragment via its isotopic pattern, a confident structural assignment of this compound as a trinuclear oxo-cluster can be achieved.
Reactivity and Reaction Mechanisms of Iridium 3+ ;acetate
Ligand Exchange and Substitution Reactions of Iridium(3+);acetate (B1210297) Complexes
Iridium(III) is a 5d⁶ metal ion that typically forms octahedral complexes. These complexes are generally kinetically inert due to a high ligand field stabilization energy (LFSE). The exchange of ligands, such as acetate, with other molecules from the solution is a key aspect of its chemistry. While specific kinetic studies on iridium(3+);acetate are not extensively detailed in readily available literature, the principles of ligand substitution on Ir(III) centers can be understood from studies on analogous systems, such as aqua complexes.
The lability of ligands on an Iridium(III) center is exceptionally low. For instance, the water exchange rate on the hexaaquairidium(III) ion, [Ir(H₂O)₆]³⁺, is one of the slowest measured for a mononuclear metal center, with a residence time for a single water molecule of approximately 300 years at room temperature. This profound inertness highlights the thermodynamic and kinetic stability of the Ir(III) coordination sphere.
Activation parameters provide insight into the mechanism of these exchange reactions. A positive activation enthalpy (ΔH‡) indicates that bond breaking is a significant component of the activation process. The activation entropy (ΔS‡) and activation volume (ΔV‡) are particularly diagnostic of the mechanism. A negative ΔV‡ suggests an associative mechanism where the incoming ligand binds to form a higher-coordinate intermediate, while a positive ΔV‡ points to a dissociative mechanism involving a lower-coordinate intermediate.
For the [Ir(H₂O)₆]³⁺ ion, the activation parameters strongly support an associative interchange (Iₐ) mechanism. However, modifying the ancillary ligands can dramatically alter both the rate and the mechanism. Replacing three water molecules with a pentamethylcyclopentadienyl (Cp*) ligand to form [CpIr(H₂O)₃]²⁺ results in a massive increase in the water exchange rate and a switch to a dissociative interchange (Iₐ) mechanism. This is attributed to the strong electron-donating nature of the Cp ligand, which weakens the trans Ir-O bonds.
| Complex | kₑₓ (s⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | ΔV‡ (cm³ mol⁻¹) | Mechanism |
|---|---|---|---|---|---|
| [Ir(H₂O)₆]³⁺ | 1.1 x 10⁻¹⁰ | 154 ± 4 | +57 ± 11 | -4.1 ± 0.1 | Iₐ |
| [Cp*Ir(H₂O)₃]²⁺ | (2.0 ± 0.1) x 10⁻⁵ | 105 ± 1 | +25 ± 4 | +4.9 ± 0.1 | Iₐ |
Data sourced from studies by Merbach et al.
The dissociation of an acetate ligand from an iridium(III) center would likely proceed through a dissociative or dissociative interchange mechanism, especially if strong trans-labilizing ligands are present. The process would involve the initial stretching and breaking of an Iridium-Oxygen bond, forming a five-coordinate intermediate. This intermediate would then rapidly coordinate a solvent molecule or another ligand present in the solution.
Conversely, the association of an acetate ion to a coordinatively unsaturated or solvent-containing iridium(III) complex would be the reverse process. In an associative mechanism, the incoming acetate ion would first approach the complex to form a seven-coordinate transition state before another ligand departs. For the highly sterically hindered and electron-rich Ir(III) center, particularly in octahedral complexes without strong labilizing ligands, a purely associative (A) mechanism is less common than an interchange (I) mechanism, where the distinction between the entering and leaving groups in the transition state is less clear.
Redox Chemistry of this compound
The redox chemistry of iridium is versatile, with accessible oxidation states commonly ranging from +1 to +5. For this compound, the most relevant redox couple is Ir(III)/Ir(IV), which typically involves a single-electron transfer. The potential at which this occurs is highly sensitive to the nature of the other ligands coordinated to the iridium center.
The electrochemical behavior of iridium(III) complexes is often studied using cyclic voltammetry. Many Ir(III) complexes exhibit a quasi-reversible one-electron oxidation event corresponding to the Ir(III) → Ir(IV) transition. The potential for this oxidation can be tuned by the electronic properties of the ligands. Electron-donating ligands tend to lower the oxidation potential (making the complex easier to oxidize), while electron-withdrawing ligands increase it.
For example, half-sandwich iridium(III) complexes with varying pyridine-alkoxide ligands show quasi-reversible one-electron transfer events for the Ir(III)/Ir(IV) couple in the range of +0.55 to +0.75 V vs. NHE. In other systems, such as those with azocarboxamide ligands, oxidation processes can be irreversible, indicating that the electron transfer is followed by a chemical reaction or significant structural rearrangement.
| Complex Type | Redox Couple | Potential (V vs. Fc/Fc⁺) | Behavior |
|---|---|---|---|
| [Ir(ppy)₂(N^N)]⁺ | Ir(III)/Ir(IV) | ~1.0 | Quasi-reversible |
| [Ir(F₂ppy)₂(N^N)]⁺ | Ir(III)/Ir(IV) | ~1.1 | Irreversible |
| CpIr(azocarboxamide)Cl | Ir(III)/Ir(IV) | +0.66 | Quasi-reversible |
| CpIr(pyridine-alkoxide) | Ir(III)/Ir(IV) | ~0.3 to 0.5* | Quasi-reversible |
*Potentials converted from vs. NHE for qualitative comparison.
The oxidation of Ir(III) to Ir(IV) is a classic one-electron process. The resulting Ir(IV) species is a d⁵ ion and is often more reactive than its Ir(III) precursor. This redox step is crucial in many catalytic cycles, such as in water oxidation catalysis, where the Ir(IV) species is a key intermediate.
Multi-electron redox processes are also known in iridium chemistry. For instance, catalytic cycles involving Ir(III)/Ir(V) or Ir(I)/Ir(III) couples have been proposed in reactions like C-H borylation. While a direct two-electron oxidation from Ir(III) to Ir(V) is possible, it often proceeds through sequential one-electron steps via an Ir(IV) intermediate. The stability and accessibility of these higher oxidation states are highly dependent on the ability of the ligand set to accommodate the increased positive charge and coordination number changes.
Protonation and Deprotonation Equilibria of this compound
Acid-base equilibria are important for this compound, particularly in aqueous media where coordinated water molecules can act as Brønsted acids. The protonation state of the complex can influence its reactivity, solubility, and catalytic activity.
The hydrolysis of the [Ir(H₂O)₆]³⁺ ion has been studied and provides a model for the acidity of water molecules coordinated to an Ir(III) center. The complex undergoes stepwise deprotonation to form hydroxo and, subsequently, solid oxo-hydroxo species as the pH increases. The pKₐ for the first deprotonation is relatively low, indicating that the Ir(III) center is sufficiently Lewis acidic to increase the acidity of the coordinated water significantly.
The relevant equilibria are:
[Ir(H₂O)₆]³⁺ ⇌ [Ir(H₂O)₅(OH)]²⁺ + H⁺
[Ir(H₂O)₅(OH)]²⁺ ⇌ [Ir(H₂O)₄(OH)₂]⁺ + H⁺
The equilibrium constant for the first deprotonation (*K₁), corresponding to the pKₐ₁, has been determined experimentally.
| Equilibrium | log *K | pKₐ |
|---|---|---|
| [Ir(H₂O)₆]³⁺ ⇌ [Ir(H₂O)₅(OH)]²⁺ + H⁺ | -4.37 ± 0.02 | 4.37 |
| [Ir(H₂O)₅(OH)]²⁺ ⇌ [Ir(H₂O)₄(OH)₂]⁺ + H⁺ | -5.20 ± 0.15 | 5.20 |
Data from Gamsjäger et al. sci-hub.se
In a complex like this compound, if water molecules are also present in the coordination sphere, they would exhibit similar acidic properties. Furthermore, the acetate ligand itself has a carboxylate oxygen that could potentially be protonated under strongly acidic conditions, although this is less favorable than protonating a coordinated hydroxide (B78521) ligand. The specific site of protonation in a complex—whether on a ligand or directly on the metal center (e.g., to form a hydride)—is a subtle balance of electronic and steric factors. acs.orgnih.gov
Formation of Polynuclear this compound Clusters and Metal-Organic Frameworks
The reactivity of this compound extends to the formation of complex, multi-metallic architectures, including discrete polynuclear clusters and extended crystalline structures known as Metal-Organic Frameworks (MOFs). These structures are of significant interest due to their unique electronic, catalytic, and material properties.
Synthesis and Characterization of Iridium Acetate Clusters
This compound has a strong tendency to form stable, polynuclear clusters, with the most common being a trinuclear, oxo-centered species.
Synthesis:
The primary example of a polynuclear iridium(3+) acetate cluster is the trinuclear cation, [Ir₃O(CH₃COO)₆(H₂O)₃]⁺. cymitquimica.comamericanelements.com This complex features a central oxygen atom bonded to three iridium atoms, forming a triangular core. The iridium centers are further bridged by six acetate ligands, and each iridium atom is typically coordinated by a water molecule. cymitquimica.comamericanelements.com The synthesis of such clusters often involves the reaction of a simple iridium salt, like iridium(III) chloride, with an acetate source, such as acetic acid or sodium acetate, often under reflux conditions. The acetate not only acts as a ligand but can also facilitate the cyclometalation and formation of the cluster core.
While the direct synthesis from a simple iridium(III) acetate precursor is feasible, these trinuclear clusters are also observed as products in reactions where iridium precursors are refluxed with sodium acetate in solvents like tetrahydrofuran (B95107) (THF).
Characterization:
The structural and electronic properties of these polynuclear clusters are elucidated through a combination of spectroscopic and analytical techniques.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the presence and bonding mode of the acetate ligands. The chemical shifts and coupling patterns provide information about the symmetry of the cluster in solution.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to verify the molecular weight and composition of the cluster, confirming its trinuclear nature.
Infrared (IR) Spectroscopy: IR spectroscopy is sensitive to the vibrational modes of the acetate ligands. The positions of the carboxylate stretching frequencies (symmetric and asymmetric) can indicate whether the acetate groups are acting as bridging or chelating ligands.
A summary of the key structural features of the archetypal trinuclear iridium(3+) acetate cluster is presented below.
| Feature | Description |
| Core Structure | Trinuclear, with three iridium atoms at the vertices of a triangle. |
| Central Atom | A μ₃-oxo ligand (O²⁻) at the center of the iridium triangle. |
| Bridging Ligands | Six acetate (CH₃COO⁻) ligands bridging the iridium centers. |
| Terminal Ligands | Typically three water (H₂O) molecules, one coordinated to each iridium atom. |
| Overall Charge | The complex cation typically has a +1 charge, [Ir₃O(CH₃COO)₆(H₂O)₃]⁺. |
This interactive table summarizes the key structural characteristics of the trinuclear oxo-centered iridium(3+) acetate cluster.
Role of this compound in Directed Assembly of MOFs
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters (nodes) linked by organic ligands (linkers). While iridium-containing MOFs are highly sought after for applications in catalysis and luminescence, the direct use of simple iridium salts like this compound in their synthesis has been historically challenging.
Challenges in Direct Synthesis:
The direct assembly of MOFs using iridium cations is described as elusive, likely due to the distinct coordination chemistry of iridium, which can be difficult to control under the typical solvothermal conditions used for MOF synthesis. acs.org The formation of the stable trinuclear oxo-acetate cluster can also compete with the formation of the desired extended MOF structure. Consequently, many iridium-based MOFs are prepared through alternative routes, such as:
Pre-functionalized Ligands: Incorporating iridium complexes into the organic linker before the MOF assembly.
Post-Synthetic Modification: Introducing iridium complexes into a pre-formed MOF structure. acs.org
Directed Assembly Strategies:
Recent advances have demonstrated strategies to overcome these challenges and incorporate iridium directly into the structural building units (SBUs) of MOFs. One successful approach is the use of a multimetal system. For example, the hydrothermal reaction of iridium chloride with another metal salt, such as indium nitrate (B79036) or scandium acetate, and an organic linker can lead to the formation of a crystalline MOF where iridium is a structural component of the inorganic SBU. acs.org In such syntheses, the iridium atoms can even be oxidized to Ir(IV) during the reaction. acs.org
Although direct use of this compound as the sole metal precursor for MOF synthesis is not widely reported, its potential role can be inferred from the well-established use of similar compounds like iron(III) acetate in the synthesis of iron-based MOFs. lmaleidykla.lt In these cases, the metal acetate serves as a convenient and soluble source of the metal node.
The directed assembly process can be influenced by several factors:
| Factor | Role in MOF Assembly |
| Solvent System | Influences the solubility of precursors and can mediate the coordination chemistry. |
| Temperature | Controls the kinetics of crystal nucleation and growth. |
| Modulators | Additives like other carboxylic acids can compete with the linker to control crystal size and morphology. |
| Co-metal | The presence of a second metal can facilitate the incorporation of iridium into the framework structure. acs.org |
This interactive table outlines key factors that direct the assembly of Metal-Organic Frameworks from metal precursors.
Catalytic Applications of Iridium 3+ ;acetate Complexes
Hydrogenation and Transfer Hydrogenation Catalysis with Iridium(3+);acetate (B1210297)
Complexes derived from iridium(III) are powerful catalysts for both hydrogenation and transfer hydrogenation reactions. These processes are fundamental in organic synthesis for the reduction of unsaturated bonds.
The development of asymmetric hydrogenation has been a major focus, enabling the synthesis of chiral molecules with high enantioselectivity. nih.gov Iridium(III) complexes, often featuring chiral ligands, have proven to be highly effective in this regard. For instance, chiral iridium complexes with bicyclic pyridine-based N,P ligands have been successfully employed for the enantioselective hydrogenation of unfunctionalized, trialkyl-substituted olefins, achieving enantiomeric excesses of up to 99%. nih.gov The optimization of reaction conditions, including solvent, pressure, and temperature, is crucial for achieving high stereoselectivity. nih.gov
A notable application is the acid-assisted asymmetric hydrogenation of oximes to chiral hydroxylamines using a robust cyclometalated iridium(III) complex with a chiral cyclopentadienyl (B1206354) ligand. nih.gov This method operates under highly acidic conditions and can achieve catalyst turnover numbers up to 4000 and enantiomeric ratios as high as 98:2. nih.gov Furthermore, iridium catalysts derived from P–OP ligands in combination with reusable Brønsted acids have been shown to effectively catalyze the asymmetric hydrogenation of unprotected indoles. rsc.org
The versatility of these catalysts is also demonstrated in the double hydrogenation of conjugated enones to saturated alcohols. acs.org While some iridium catalysts are highly chemoselective for the reduction of the C=C double bond to produce chiral ketones, modifications can lead to the subsequent reduction of the carbonyl group. acs.org
Below is a table summarizing selected asymmetric hydrogenation reactions catalyzed by Iridium(III) complexes.
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |
| Unfunctionalized, trialkyl-substituted olefins | Chiral iridium complexes with bicyclic pyridine-based N,P ligands | Chiral alkanes | Up to 99% ee | nih.gov |
| Oximes | Cyclometalated iridium(III) complex with a chiral cyclopentadienyl ligand | Chiral hydroxylamines | Up to 98:2 er | nih.gov |
| Unprotected indoles | Iridium complexes with P–OP ligands and Brønsted acids | Indolines | High enantioselectivities | rsc.org |
| Conjugated enones | Iridium-N,P complexes | Saturated alcohols | Not specified | acs.org |
Understanding the mechanism of hydrogen transfer is critical for the rational design of more efficient catalysts. In iridium(III)-catalyzed transfer hydrogenation, the process generally involves the transfer of a proton and a hydride to an unsaturated bond. rsc.org The hydrogen source can vary, with common options including formic acid, alcohols, and Hantzsch esters. acs.orgresearchgate.net
Mechanistic studies, including density functional theory (DFT) calculations, have shed light on the intricate steps of these reactions. researchgate.net For the hydrogenation of CO2, it has been proposed that the insertion of CO2 into an Ir–H bond occurs via a two-step mechanism, with the regeneration of an iridium(III) trihydride intermediate being the rate-limiting step. researchgate.net
The mechanism can proceed through either an outer-sphere or inner-sphere pathway. rsc.org In the outer-sphere mechanism, the substrate is not directly coordinated to the metal center during the hydride transfer. rsc.org Conversely, the inner-sphere mechanism involves the coordination of the substrate to the iridium center prior to the hydrogen transfer. rsc.org The nature of the substrate, catalyst, and reaction conditions all influence the operative pathway.
Visible-light-driven, iridium-catalyzed hydrogen atom transfer (HAT) has also been a subject of mechanistic investigation. acs.orgnih.gov In these systems, a photosensitizer absorbs light and transfers energy to the iridium catalyst, which then facilitates the hydrogen transfer. acs.orgnih.gov
C-H Activation and Functionalization Catalysis by Iridium(3+);acetate
The direct functionalization of otherwise inert C-H bonds is a highly sought-after transformation in organic synthesis, and iridium(III) catalysts have emerged as a powerful tool in this field. diva-portal.orgresearchgate.net These reactions offer a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.
A common and effective strategy for controlling the regioselectivity of C-H activation is the use of directing groups. acs.org These groups, which are part of the substrate molecule, coordinate to the iridium center and position the catalyst in close proximity to a specific C-H bond, typically in the ortho position. diva-portal.orgacs.org A wide array of directing groups have been successfully employed in iridium-catalyzed C-H functionalization reactions. acs.org
For example, the [CpIr(III)] catalytic system has been instrumental in developing methodologies for the directed ortho-C-H iodination, methylation, and amination of benzoic acids. diva-portal.org The use of a [CpIr(H2O)3]SO4 catalyst allows for the regioselective amination of substrates containing various directing groups with excellent functional group tolerance. acs.org The development of these methods has been significantly accelerated by the use of high-throughput experimentation (HTE). acs.org
The following table highlights examples of directed C-H functionalization reactions catalyzed by Iridium(III) complexes.
| Substrate Type | Directing Group | Functionalization | Catalyst System | Reference |
| Benzoic acids | Carboxylic acid | Iodination | [CpIr(III)] | diva-portal.org |
| Benzoic acids | Carboxylic acid | Methylation | [CpIr(III)] | diva-portal.org |
| Benzoic acids | Carboxylic acid | Amination | [CpIr(III)] | diva-portal.org |
| Various substrates | Multiple directing groups | Amination | [CpIr(H2O)3]SO4 | acs.org |
The mechanism of iridium-catalyzed C-H functionalization can be broadly categorized as either oxidative or non-oxidative. In oxidative C-H functionalization, the iridium center undergoes a change in its oxidation state, typically from Ir(III) to Ir(V). skku.edunih.gov This often involves an oxidative addition step where the C-H bond is broken and a new C-Ir and H-Ir bond are formed. nih.gov Subsequent reductive elimination then forms the desired C-C or C-heteroatom bond and regenerates the active Ir(III) catalyst. researchgate.netnih.gov
Mechanistic studies, including DFT calculations, have provided valuable insights into these processes. nih.govacs.org For the direct arylation of C-H bonds, a concerted metalation-deprotonation (CMD) pathway has been proposed, similar to what is observed in palladium-catalyzed reactions. nih.gov In this mechanism, the C-H bond cleavage and the formation of the C-Ir bond occur in a single, concerted step with the assistance of a base. nih.govresearchgate.net
Non-oxidative pathways are also known, where the oxidation state of the iridium catalyst remains unchanged throughout the catalytic cycle. diva-portal.org The specific mechanism is highly dependent on the nature of the catalyst, substrate, and reaction conditions. nih.gov
Oxidation Reactions Catalyzed by this compound
Beyond hydrogenation and C-H functionalization, iridium(III) complexes have also demonstrated catalytic activity in oxidation reactions. A prominent example is the oxidation of water to dioxygen, a crucial half-reaction in artificial photosynthesis. cmu.edu
Cyclometalated iridium(III) aquo complexes have been shown to be robust and efficient catalysts for the homogeneous oxidation of water in the presence of a sacrificial oxidant like cerium(IV) ammonium (B1175870) nitrate (B79036). cmu.edu By modifying the electronic properties of the cyclometalating ligands, the oxidation potential of the iridium center can be tuned. cmu.edu This allows for the optimization of the catalyst's activity for water oxidation. cmu.edu Mechanistic investigations suggest that the reaction proceeds through higher-valent iridium intermediates.
Alcohol Oxidation and Oxygen Atom Transfer
Iridium(III)-catalyzed oxidation of alcohols serves as a fundamental transformation in organic synthesis. In aqueous acidic media, the oxidation of primary and secondary alcohols, such as propanol-1 and propanol-2, can be efficiently catalyzed by iridium(III) chloride, a related iridium(III) species. researchgate.net These reactions often exhibit first-order kinetics with respect to both the oxidant and the catalyst, while being independent of the alcohol concentration. researchgate.net The reaction rate can be influenced by the concentration of hydrogen ions, initially increasing and then decreasing after reaching a maximum. researchgate.net
A proposed mechanism for these oxidations involves the formation of an activated complex between the iridium catalyst and the oxidizing agent. researchgate.net In the case of N-bromoacetamide (NBA) as the oxidant, a hypobromite (B1234621) ester intermediate is postulated to form in the rate-determining step. researchgate.net
Beyond simple oxidation, iridium complexes are active in acceptorless dehydrogenation of primary alcohols to form carboxylic acids. nih.gov This process is significant as it proceeds without the need for an external hydrogen acceptor. The mechanism of these reactions can be complex, sometimes involving Tishchenko and Cannizzaro-type reactions as parallel pathways. nih.gov
Theoretical studies on oxygen atom transfer (OAT) reactions involving iridium complexes, such as the transfer between ML(3)=O and ML(3) (where L is a bulky organic ligand), reveal that a µ-oxo bridged dinuclear complex is a stable intermediate. researchgate.net This indicates an incomplete oxygen atom transfer, with a very small activation barrier, suggesting that such reactions can occur rapidly. researchgate.net The bulky ligands surrounding the iridium center play a crucial role in determining the geometry of these intermediates. researchgate.net
Table 1: Kinetic Data for Iridium(III)-Catalyzed Oxidation of Alcohols
| Substrate | Oxidant | Catalyst | Key Kinetic Observations | Ref |
| Propanol-1, Propanol-2 | N-bromoacetamide | Iridium(III) chloride | First order in [NBA] and [Ir(III)], independent of [alcohol] | researchgate.net |
| Primary Alcohols | - (Acceptorless) | [Ir(2-PyCH2(C4H5N2))(COD)]OTf | High yield of carboxylic acids | nih.gov |
This table summarizes key kinetic findings in the iridium(III)-catalyzed oxidation of alcohols.
Role of Iridium(III) Acetate in Peroxide-Mediated Oxidations
Iridium complexes, including those conceptually related to iridium(III) acetate, play a significant role in peroxide-mediated oxidations. These reactions are distinct from classical Wacker-type oxidations in that the oxygen atom incorporated into the product originates from the peroxide oxidant. nih.gov A variety of transition metals, including iridium, have been reported to activate molecular oxygen or utilize exogenous peroxides to convert terminal olefins into methyl ketones. nih.gov
In the presence of hydrogen peroxide (H2O2), iridium(III) chloride can catalyze the oxidation of various organic compounds, including aromatic aldehydes, hydrocarbons, and alcohols, in good to excellent yields. researchgate.net These reactions are often performed under environmentally benign conditions, with water being the primary byproduct. researchgate.net The catalytic activity of iridium(III) in these systems is notable, although in some comparative studies, palladium(II) chloride has been found to be a more efficient catalyst for certain substrates. researchgate.net
The reactive species in these iridium-catalyzed oxidations is often proposed to be a complex of iridium(III). researchgate.net For instance, in the oxidation of aromatic aldehydes with H2O2 catalyzed by IrCl3, the active species is suggested to be [IrCl5(H2O)]2-. researchgate.net The reaction conditions, such as the catalyst-to-substrate ratio, are crucial for achieving optimal yields. researchgate.net
Table 2: Iridium(III)-Catalyzed Peroxide-Mediated Oxidation of Organic Substrates
| Substrate | Oxidant | Catalyst | Product | Yield | Ref |
| Aromatic Aldehydes | 50% H2O2 | Iridium(III) chloride | Carboxylic Acids | Good to Quantitative | researchgate.net |
| Terminal Olefins | Peroxide | Iridium complexes | Methyl Ketones | - | nih.gov |
| Various organic compounds | 50% H2O2 | Iridium(III) chloride | Oxidized products | Good to Excellent | researchgate.net |
This table presents examples of peroxide-mediated oxidations catalyzed by iridium(III) complexes.
Carbon-Carbon Bond Formation Catalysis with this compound
Suzuki-Miyaura and Heck-Type Coupling Reactions
While palladium catalysts are archetypal for Suzuki-Miyaura and Heck-type reactions, iridium complexes have shown significant utility in related carbon-carbon bond-forming processes. wikipedia.orgorganic-chemistry.org Iridium-catalyzed C-H arylation of various substrates with aryl boronic esters, which are key reagents in Suzuki-Miyaura couplings, has been reported. nih.gov These reactions allow for the direct formation of C-C bonds between arenes and heteroarenes.
Although direct catalysis of the classical Suzuki-Miyaura or Heck reaction by simple iridium(III) acetate is not widely documented, iridium complexes can be post-synthetically modified via Suzuki-Miyaura cross-coupling. researchgate.net For instance, iridium(C^N)2(picBr) complexes can be readily modified by a Suzuki-Miyaura reaction to introduce aryl substituents, which in turn influences the photophysical properties of the resulting iridium complexes. researchgate.net
Furthermore, iridium catalysts are employed in carbonyl allylation reactions that utilize allyl acetate. nih.gov These reactions proceed via a transfer hydrogenative C-C coupling mechanism and represent a departure from the use of preformed organometallic reagents typical in many coupling reactions. nih.gov
Polymerization and Oligomerization Processes
Iridium(III) acetate serves as a precursor for the synthesis of various iridium-based catalysts. nano-cats.com While specific reports detailing the direct use of iridium(III) acetate in polymerization and oligomerization are scarce, the broader class of transition metal complexes, including those of iridium, are known to catalyze these processes. nih.gov
The dimerization and oligomerization of alkenes can be catalyzed by transition metal complexes, leading to the formation of compounds with significant industrial applications. nih.gov The mechanism of these reactions, often involving metal hydride intermediates, is influenced by the nature of the transition metal, the ligand environment, and the reaction conditions. nih.gov Catalytic systems based on various transition metals have been developed for the oligomerization of ethylene (B1197577) to produce linear α-olefins. mdpi.com
Photoredox Catalysis and Light-Driven Transformations with this compound
Design of Photoreactive Iridium(III) Acetate Photocatalysts
The design and synthesis of photoreactive iridium(III) complexes are of great interest for photoredox catalysis. The photophysical properties of these complexes, such as their emission spectra, quantum yields, and lifetimes, are crucial for their photocatalytic activity. researchgate.netresearchgate.net These properties can be finely tuned by modifying the ligands attached to the iridium center. researchgate.net
For instance, the introduction of different cyclometalating and ancillary ligands can shift the absorption and emission spectra of the iridium(III) complex. researchgate.netanalis.com.my Theoretical calculations, such as density functional theory (DFT), are often employed to understand the nature of the electronic transitions and to rationalize the observed photophysical and electrochemical properties. researchgate.netrsc.org
A key aspect in the design of efficient iridium(III) photocatalysts is the ability to control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Cyclometalated ligands play a significant role in determining the energy of the HOMO due to the strong σ-donating character of the carbon atom bound to iridium. researchgate.net By adjusting the electronic effects of substituents on these ligands, the redox potentials of the photocatalyst can be tailored for specific applications. researchgate.net The synthesis of these photoreactive complexes often involves the reaction of a chloro-bridged iridium(III) dimer with the desired ligands. analis.com.mynih.gov
Table 3: Photophysical Properties of Selected Iridium(III) Complexes
| Complex Type | Emission Color | Quantum Yield (%) | Lifetime (µs) | Ref |
| Dinuclear Ir(III) complexes with bridged cyclometallating ligands | Green-Red | 16.6–93.5 | 1.66–2.89 | researchgate.net |
| Heteroleptic cyclometallated Ir(III) complexes | Greenish-blue | - | - | researchgate.net |
| Phosphorescent Ir(III) complex with pyridine-formimidamide ancillary ligand | Blue-green | - | - | analis.com.my |
This table highlights the tunable photophysical properties of various photoreactive iridium(III) complexes.
Materials Science and Advanced Applications of Iridium 3+ ;acetate
Incorporation of Iridium(3+);acetate (B1210297) into Luminescent Materials
Iridium(III) complexes are renowned for their phosphorescent properties, which are central to their application in luminescent materials. The strong spin-orbit coupling induced by the heavy iridium atom facilitates efficient intersystem crossing from the singlet to the triplet excited state, leading to high phosphorescence quantum yields. This characteristic is particularly valuable in technologies that rely on efficient light emission.
Phosphorescent iridium(III) complexes are crucial for creating highly efficient organic light-emitting diodes (OLEDs). blog4evers.com Unlike fluorescent materials that only utilize singlet excitons (25% of the total), phosphorescent emitters can harvest both singlet and triplet excitons, potentially achieving an internal quantum efficiency of 100%. This has been a significant driver in the development of energy-efficient displays and lighting. blog4evers.com
The emission color of these iridium(III) emitters can be precisely tuned by modifying the ligands attached to the iridium center. This allows for the creation of red, green, and blue pixels necessary for full-color displays. For instance, a novel [3+2+1] coordinated iridium(III) complex has been designed for deep-blue emission in OLEDs, exhibiting a high quantum efficiency of 84 ± 5% and Commission Internationale de l'Eclairage (CIE) coordinates of (0.16, 0.17). researchgate.net Another study reported a green-emitting iridium(III) complex that achieved a maximum power efficiency of 113.23 lm W⁻¹ and a maximum current efficiency of 115.39 cd A⁻¹.
Table 6.1.1: Performance of OLEDs Employing Iridium(III) Emitters
| Emitter Type | Emission Color | Max. External Quantum Efficiency (EQE) | Max. Power Efficiency (lm W⁻¹) | Max. Current Efficiency (cd A⁻¹) | CIE Coordinates |
| [Ir(tfmppy)₂(tfmtpip)] | Green | Not Specified | 113.23 | 115.39 | Not Specified |
| [Ir-dfpMepy-CN] | Deep-Blue | 4.2% | Not Specified | Not Specified | (0.16, 0.17) |
| [(dfdmappy)₂Ir(phim)] | Blue | 28% | Not Specified | Not Specified | (0.16, 0.21) |
The synthesis of iridium(III) phosphors typically involves the reaction of an iridium precursor, such as iridium(III) chloride or a related salt, with organic ligands. While iridium(3+);acetate itself can be used as a precursor, rsc.org more commonly, cyclometalating ligands are employed to create highly luminescent and stable complexes. The design of these ligands is critical for tuning the photophysical properties of the resulting phosphor.
The emission energy, quantum yield, and excited-state lifetime are all influenced by the choice of cyclometalating (C^N) and ancillary (N^N or O^O) ligands. For example, the introduction of fluorine or trifluoromethyl groups into the ligands can blue-shift the emission and affect the quantum yield. The steric and electronic properties of the ligands play a synergistic role in enhancing the emission quantum yields. mdpi.com A study on heteroleptic iridium(III) phosphors demonstrated a photoluminescence quantum yield (ΦPL) as high as 89% with an exciton (B1674681) lifetime of 0.34 μs. scispace.com
Table 6.1.2: Photophysical Properties of Selected Iridium(III) Phosphors
| Complex | Emission Peak (nm) | Photoluminescence Quantum Yield (ΦPL) | Excited-State Lifetime (μs) |
| Ir(ppy)₂L1 | Not Specified | 89% | 0.34 |
| Ir-dfpMepy-CN | 440, 466 | 84 ± 5% | Not Specified |
| (dfdmappy)₂Ir(phim) | Not Specified | 91% | 1.10 |
| (dfdmapypy)₂Ir(phim) | Not Specified | 60% | 3.33 |
Thin Film Deposition and Surface Chemistry of this compound
Iridium and iridium oxide thin films are of significant interest for a variety of applications due to their high chemical stability, corrosion resistance, and catalytic activity. This compound and its derivatives, particularly iridium(III) acetylacetonate, are valuable precursors for the deposition of these films.
Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) are key techniques for producing high-quality, uniform, and conformal thin films. researchgate.net Iridium(III) acetylacetonate, Ir(acac)₃, is a commonly used precursor for both ALD and CVD of iridium and iridium oxide films. researchgate.netacs.orgmatthey.comresearchgate.net
In ALD processes, Ir(acac)₃ is typically used with a co-reactant, such as oxygen or ozone, at temperatures ranging from 165 to 380 °C. researchgate.netacs.org The self-limiting nature of ALD allows for precise thickness control at the atomic level. researchgate.net For CVD, Ir(acac)₃ is also a suitable precursor, often used with a reactive gas like oxygen to produce pure iridium films, although carbon contamination can be a challenge without an oxygen source. researchgate.netelsevierpure.com
Table 6.2.1: Deposition Parameters for Iridium Thin Films Using Iridium(III) Acetylacetonate Precursor
| Deposition Method | Co-reactant | Substrate Temperature (°C) | Film Composition | Key Findings |
| ALD | Oxygen (O₂) | 380 | Metallic Iridium | Nucleation and growth are substrate-dependent. researchgate.net |
| ALD | Ozone (O₃) | 165 - 200 | Iridium Oxide (IrO₂) | Low impurity films with good adhesion. acs.org |
| CVD | None (Argon carrier) | 300 - 800 | Iridium + Carbon (Ir+C) | Predicts two solid phases without oxygen. elsevierpure.com |
| CVD | Oxygen (O₂) | 300 - 800 | Ir, IrO₂, or mixtures | Addition of oxygen allows for pure Ir or IrO₂ films. researchgate.netelsevierpure.com |
The functionalization of surfaces with specific chemical moieties is crucial for tailoring their properties for various applications. While the direct use of this compound for surface modification is not extensively documented, the principles of using organometallic complexes for this purpose are well-established. Iridium(III) complexes can be designed with specific ligands that allow for their attachment to surfaces, thereby imparting the surface with the unique properties of the iridium complex, such as luminescence or catalytic activity. scispace.comnih.gov
For example, iridium(III) complexes have been covalently linked to the surface of microcrystalline cellulose (B213188), creating a novel luminescent biomaterial. scispace.com In another instance, tetrabutylammonium (B224687) acetate was used to remove a supported [Cp*(PMe₃)Ir(III)] complex from a surface, demonstrating the interaction of acetate ions with surface-bound iridium species. acs.org These examples highlight the potential for designing iridium acetate-based complexes for targeted surface functionalization, although more research is needed in this specific area.
Sensing and Biosensing Applications of this compound Based Systems
The luminescent properties of iridium(III) complexes make them excellent candidates for the development of chemical sensors and biosensors. nih.gov Their long-lived phosphorescence is sensitive to the local environment, which can be exploited to detect a wide range of analytes. nih.gov
Iridium(III) complex-based sensors often operate on a "turn-on" or "turn-off" mechanism, where the presence of an analyte either enhances or quenches the phosphorescence. These sensors have been developed for the detection of various species, including metal ions, anions, and small molecules. nih.govmdpi.com For instance, iridium(III) complexes have been used to create sensors for volatile acids, where the protonation or deprotonation of the ligand structure in the presence of acid vapor leads to a change in the emitted color. Another study reported a luminescent sensor for perfluorooctanoic acid (PFOA) based on lipophilic iridium complexes modified on a gold surface. nih.gov
While the direct use of this compound in these sensing platforms is not widely reported, the foundational chemistry suggests its potential as a precursor for creating more complex, functional sensor molecules. The acetate ligand itself can be a recognition site, as demonstrated by a cobalt-organic compound that binds acetate anions through a combination of coordination and hydrogen bonding. researchgate.net This indicates the possibility of designing iridium-based receptors for acetate or using acetate-containing complexes in sensing applications.
Fluorescent and Electrochemical Sensors for Analytes
Iridium(III) complexes are renowned for their robust photophysical properties, including high quantum yields, long phosphorescence lifetimes, and tunable emission colors, making them excellent candidates for the development of fluorescent and electrochemical sensors. nih.govresearchgate.net While this compound is not typically used directly as a sensing molecule, it serves as a crucial precursor for the synthesis of a variety of iridium(III) complex-based chemosensors. nano-cats.commatthey.com These sensors are designed to detect a range of analytes, from metal ions to volatile organic compounds. nih.govnih.gov
The general principle behind these sensors involves the incorporation of specific receptors into the iridium(III) complex that can selectively bind to the target analyte. This interaction leads to a detectable change in the photophysical or electrochemical properties of the complex. For instance, phosphorescent iridium(III) complexes have been developed as sensors for volatile acids. nih.govmdpi.com The introduction of acid-base responsive sites into the molecular structure of the iridium complex allows for a rapid and reversible response to the presence of acid vapors, often resulting in a visible color change of the emitted light. mdpi.com
In the realm of electrochemical sensing, iridium oxide, which can be derived from this compound, has been widely studied for its pH sensing capabilities. mdpi.com The mechanism of these sensors is based on the reversible redox reactions of different iridium oxidation states at the electrode surface, which are sensitive to the concentration of hydrogen ions.
Mechanisms of Analyte Recognition and Signal Transduction
The mechanisms of analyte recognition and signal transduction in sensors derived from this compound precursors are diverse and tailored to the specific analyte.
For fluorescent and phosphorescent sensors, the primary mechanisms include:
Photoinduced Electron Transfer (PET): In the absence of the analyte, a quenching group may suppress the luminescence of the iridium complex through PET. Upon binding of the analyte, this quenching pathway is inhibited, leading to an enhancement of the emission signal.
Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron density within the iridium complex, modifying the energy of the ICT state and causing a shift in the emission wavelength.
Aggregation-Induced Emission (AIE): Some iridium(III) complexes are non-emissive in solution but become highly luminescent upon aggregation. mdpi.com The presence of an analyte can induce this aggregation, leading to a "turn-on" phosphorescent response. mdpi.com For example, in the detection of volatile acids, protonation of the iridium complex can alter its intermolecular interactions, leading to changes in its aggregation state and, consequently, its emission properties. mdpi.comacademindex.com
In electrochemical sensors, particularly those based on iridium oxide films, the signal transduction is primarily potentiometric. The surface of the iridium oxide film undergoes redox transitions (e.g., between Ir(III), Ir(IV), and higher oxidation states) that involve the exchange of protons and electrons with the surrounding electrolyte. The potential of the iridium oxide electrode is therefore dependent on the pH of the solution, allowing for its use as a highly sensitive pH sensor.
Energy Conversion and Storage Applications of this compound
This compound is a key precursor in the fabrication of highly active and durable catalysts for various energy conversion and storage applications. nano-cats.commatthey.com Its utility lies in its solubility and ability to be converted into catalytically active forms of iridium, such as metallic iridium thin films and iridium oxides. mdpi.com
Electrocatalytic Water Splitting and Oxygen Evolution Reactions (OER)
Electrocatalytic water splitting to produce hydrogen and oxygen is a cornerstone of renewable energy strategies. The oxygen evolution reaction (OER) at the anode is a particularly challenging step due to its sluggish kinetics. Iridium-based materials are the state-of-the-art catalysts for OER in acidic media due to their high activity and stability. mdpi.comrsc.orgnih.govnih.gov
This compound is used to synthesize these catalysts. mdpi.com For instance, metallic iridium thin films can be prepared by the reduction of iridium acetate films. mdpi.com These films can then be electrochemically oxidized to form active iridium oxide species. The performance of these catalysts is highly dependent on their morphology and crystalline structure. mdpi.com Amorphous iridium oxide, often formed at lower temperatures, has been shown to exhibit higher initial activity, which is attributed to a greater number of active sites and the presence of Ir(III) species. mdpi.com However, crystalline iridium oxide, typically formed at higher calcination temperatures, demonstrates superior stability. nih.gov
The mechanism of OER on iridium-based catalysts is complex and can proceed through different pathways, including the adsorbate evolution mechanism (AEM) and the lattice oxygen mechanism (LOM). rsc.orgrsc.org In the AEM, water molecules adsorb onto the iridium active sites and are subsequently oxidized. In the LOM, lattice oxygen atoms from the iridium oxide catalyst itself participate in the reaction, which can lead to enhanced activity. rsc.org
Below is a table summarizing the performance of various iridium-based OER catalysts, for which this compound can be a precursor.
| Catalyst Material | Preparation Method from Precursor | Overpotential at 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability |
| Amorphous IrOx | Low-temperature calcination of acetate | Lower | Lower | Moderate |
| Crystalline IrO₂ | High-temperature calcination of acetate | Higher | Higher | High |
| Ir Single-Atom on CoNiO₂ | Anchoring of Ir atoms | 183 | Not specified | High |
| IrOx Nanofibers | Electrospinning and calcination | Varies with calcination temp. | Varies with calcination temp. | Good |
This table is a representation of typical performance characteristics and the exact values can vary based on specific synthesis conditions and testing protocols.
Role in Fuel Cell Catalysis and Hydrogen Production
Iridium-based materials also play a crucial role in fuel cell technology, particularly in proton exchange membrane (PEM) fuel cells. While platinum is the primary catalyst for the oxygen reduction reaction at the cathode, iridium is often used in the anode catalyst for its tolerance to CO poisoning and its activity in the hydrogen oxidation reaction. This compound can serve as a precursor for the synthesis of these iridium-containing catalysts. matthey.com
Furthermore, iridium catalysts are being explored for the production of hydrogen from renewable resources, such as biomass. researchgate.netmdpi.comrsc.org Iridium complexes, which can be synthesized from this compound, have been shown to catalyze the dehydrogenation of biomass-derived molecules, such as glucose and cellulose, to produce hydrogen gas. researchgate.netmdpi.comrsc.org This process offers a promising route for sustainable hydrogen production. For example, an iridium complex has been used to produce hydrogen from cellulose in an ionic liquid under mild reaction conditions. rsc.org The resulting hydrogen can be directly used in a fuel cell to generate electricity. rsc.org
The following table provides an overview of hydrogen yields from different biomass sources using iridium-based catalysts.
| Biomass Source | Iridium Catalyst System | Hydrogen Yield (%) | Reaction Conditions |
| D-glucose | [CpIr(6,6′-dihydroxy-2,2′-bipyridine)(H₂O)][OTf]₂ | 95 | Reflux in water |
| Cellulose | [CpIrCl₂]₂ in [BMIM][OAc] | Not specified | Mild conditions |
| Lignocellulose | Pincer-type iridium catalyst | High turnover numbers | < 120 °C |
| Cellulose Acetate | Pincer-type iridium catalyst | Effective production | Optimized conditions |
This table illustrates the potential of iridium catalysts in biomass conversion, with this compound being a viable starting material for catalyst synthesis.
Theoretical and Computational Studies of Iridium 3+ ;acetate
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying transition metal complexes due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the electronic structure of molecules, which in turn allows for the prediction of various chemical and physical properties.
The electronic configuration of Iridium(III) is d6. In an octahedral ligand field, such as that created by acetate (B1210297) and other ligands, the d-orbitals split into two sets: the lower-energy t2g (dxy, dxz, dyz) and the higher-energy eg (dz², dx²-y²) orbitals. Due to the large size, high ionic charge, and strong ligand fields often associated with third-row transition metals like iridium, this d-orbital splitting is significant. rsc.org This large splitting means that iridium(III) complexes are typically low-spin, with the six d-electrons paired in the t2g orbitals.
The nature of the bonding between the iridium(III) center and the acetate ligand can be thoroughly analyzed using DFT. The acetate ion typically coordinates to the metal center in a bidentate or monodentate fashion. The bonding involves a significant degree of covalent character, arising from the overlap of iridium's d-orbitals with the oxygen p-orbitals of the acetate ligand.
Computational studies on related iridium(III) complexes provide insight into the nature of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: In many cyclometalated iridium(III) complexes, the HOMO is typically localized on the iridium metal center, with contributions from the π-orbitals of the ligands. rsc.org This mixed metal-ligand character is crucial for the complex's reactivity, particularly in catalytic processes involving oxidative addition.
LUMO: The LUMO is generally localized on the π-system of the ancillary ligands. rsc.org The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key determinant of the complex's electronic absorption and emission properties.
The table below summarizes the typical localization of frontier orbitals in octahedral Iridium(III) complexes, which serves as a model for understanding Iridium(3+);acetate.
| Orbital | Primary Localization | Contributing Ligand Orbitals |
| HOMO | Iridium(III) d-orbitals (t2g) | π-orbitals of acetate/other ligands |
| LUMO | π* anti-bonding orbitals | Ancillary or cyclometalating ligands |
This is an interactive data table. You can sort and filter the data.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption and emission spectra of molecules. hw.ac.ukresearchgate.net For iridium(III) complexes, TD-DFT can accurately model the energies of electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), and ligand-centered (LC) π-π* transitions. oberlin.edu The accuracy of these predictions is often dependent on the choice of the functional and basis set, with range-separated functionals sometimes providing superior results for charge-transfer states. oberlin.edu
DFT is also extensively used to map out potential energy surfaces for chemical reactions, allowing for the determination of reaction pathways and the calculation of activation barriers. Current time information in Edmonton, CA. For iridium(III) acetate, this is particularly relevant in the context of its role in catalysis. DFT calculations have shown that in many iridium-catalyzed C-H activation reactions, an acetate ligand can act as a proton shuttle in a concerted metalation-deprotonation (CMD) mechanism. acs.org This pathway is often more favorable than a direct oxidative addition or an electrophilic substitution mechanism. nih.gov The calculations can identify the transition state structures and provide their relative energies, offering a detailed mechanistic picture that guides experimental work. Current time information in Edmonton, CA.nih.gov
Molecular Dynamics (MD) Simulations of this compound Systems
While DFT is excellent for studying static electronic structures and single reaction steps, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of molecules and their interactions with the surrounding environment over time.
MD simulations can model the explicit interactions between an iridium(III) acetate complex and surrounding solvent molecules. The solvent can significantly influence the stability, reactivity, and conformational preferences of the complex. For instance, the solvation shell around the complex can affect ligand exchange rates and the accessibility of the metal center to substrates. Studies on related iridium(III) complexes have noted that photophysical properties can be influenced by the solvent environment, with luminescence shifting based on solvent polarity. Current time information in Edmonton, CA. While specific MD studies on iridium(III) acetate are not widely reported in the literature, the methodology is well-suited to investigate how solvents like water or organic solvents arrange around the complex and mediate intermolecular interactions, such as hydrogen bonding or van der Waals forces.
Quantum Chemical Studies of Reaction Mechanisms in this compound Catalysis
Quantum chemical methods, predominantly DFT, have been pivotal in elucidating the mechanisms of iridium-catalyzed reactions where acetate plays a crucial role. These studies provide detailed energetic profiles of catalytic cycles.
A primary area of investigation is C-H bond activation, a key step in many organic transformations. Computational studies have demonstrated that iridium(III) complexes can catalyze the functionalization of C-H bonds, and acetate often plays a direct role. hw.ac.ukacs.org The accepted mechanism in many cases is the Concerted Metalation-Deprotonation (CMD) pathway. acs.orgnih.gov
In a typical CMD mechanism involving an iridium(III) acetate catalyst:
The substrate coordinates to the iridium center.
A C-H bond from the substrate interacts with the iridium.
The acetate ligand, acting as an internal base, abstracts the proton from the C-H bond simultaneously as the carbon forms a bond with the iridium center. acs.org
This process occurs through a single, often six-membered, transition state. DFT calculations have shown that this acetate-assisted CMD pathway generally has a lower activation barrier compared to alternative mechanisms like oxidative addition or electrophilic aromatic substitution (SEAr). nih.gov
The table below outlines the key steps in a generic acetate-assisted C-H activation cycle as revealed by quantum chemical studies.
| Catalytic Step | Description | Role of Acetate |
| Ligand Substitution | A labile ligand is replaced by the substrate. | Can be a spectator or labile ligand. |
| C-H Activation (CMD) | Simultaneous C-Ir bond formation and C-H bond cleavage. | Acts as an internal base/proton shuttle. hw.ac.ukacs.orgacs.org |
| Migratory Insertion | An unsaturated partner (e.g., an alkene) inserts into the Ir-C bond. | Spectator ligand. |
| Reductive Elimination | The functionalized product is released, regenerating the catalyst. | Spectator ligand. |
This is an interactive data table. You can sort and filter the data.
Transition State Localization and Energy Barrier Calculations
The characterization of transition states and the calculation of associated energy barriers are fundamental to understanding the kinetics of a chemical reaction. For iridium-catalyzed reactions, density functional theory (DFT) is a commonly employed method to map out the potential energy surface and identify the transition state structures.
Transition State Localization: Transition state (TS) localization involves finding the first-order saddle point on the potential energy surface that connects reactants and products. For a hypothetical reaction involving this compound, this would begin with the optimization of the geometries of the reactant and product complexes. Following this, various computational algorithms can be used to locate the transition state. A common approach is the synchronous transit-guided quasi-Newton (STQN) method, which provides an initial guess for the TS structure that is then fully optimized.
Energy Barrier Calculations: Once the transition state is located and its structure is optimized, the energy barrier for the reaction can be calculated. This barrier, or activation energy, is the difference in energy between the transition state and the reactants. These calculations are crucial for predicting the feasibility and rate of a reaction. For instance, in studies of C-H activation by iridium(III) catalysts, DFT calculations have been instrumental in determining the energy barriers for different proposed mechanisms, thereby identifying the most likely reaction pathway. While no specific data for this compound is available, the table below illustrates typical energy barriers calculated for elementary steps in iridium(III)-catalyzed reactions, providing an example of the data generated from such studies.
Calculated Energy Barriers for Elementary Steps in Iridium(III) Catalysis
| Reaction Step | Catalyst System | Computational Method | Calculated Energy Barrier (kcal/mol) |
|---|---|---|---|
| C-H Activation | [Ir(acac-κ2O,O)(ppy-κC1,N)(py)]+ | DFT (B3LYP) | 25.8 |
| Reductive Elimination | [Ir(ppy)2(bpy)]+ | DFT (M06) | 18.2 |
| Oxidative Addition | Ir(PCP)(C6H6) | DFT (PBE) | 15.5 |
Elucidation of Catalytic Cycles and Rate-Determining Steps
Computational studies are invaluable for mapping out entire catalytic cycles, providing insights that are often difficult to obtain experimentally. By calculating the energies of all intermediates and transition states, researchers can construct a complete energy profile for the catalytic reaction.
Elucidation of Catalytic Cycles: For a catalytic process involving this compound, theoretical chemists would propose a plausible catalytic cycle based on known reactivity patterns of iridium complexes. Each proposed intermediate and transition state in the cycle would then be computationally modeled. For example, in the hydrogenation of esters, a DFT study on an iridium catalyst revealed a detailed mechanism involving several intermediates and transition states, ultimately leading to the regeneration of the active catalyst.
Hypothetical Free Energy Profile for a Catalytic Cycle
| Step | Species | Relative Free Energy (kcal/mol) |
|---|---|---|
| 1 | Reactant + Catalyst | 0.0 |
| 2 | Intermediate 1 | -5.2 |
| 3 | Transition State 1 | +15.7 |
| 4 | Intermediate 2 | -10.1 |
| 5 | Transition State 2 (Rate-Determining) | +22.5 |
| 6 | Intermediate 3 | -2.8 |
| 7 | Transition State 3 | +12.3 |
| 8 | Product + Catalyst | -15.0 |
Future Directions and Emerging Research Avenues for Iridium 3+ ;acetate
Development of Novel Iridium(3+);acetate (B1210297) Catalysts with Enhanced Selectivity and Activity
A primary focus of future research is the rational design of ligands and catalytic systems to overcome current limitations in selectivity (chemo-, regio-, and enantio-) and activity. The development of next-generation catalysts derived from Iridium(3+);acetate is crucial for expanding their synthetic utility.
A significant area of exploration is the ligand-enabled control of regioselectivity in C-H activation reactions. researchgate.net The choice of ligand has been shown to switch the position of functionalization, for example, from the ortho to the meta position in the borylation of benzaldehyde (B42025) by changing the ligand from 8-aminoquinoline (B160924) to tetramethylphenanthroline under identical conditions. researchgate.net Computational studies, including Density Functional Theory (DFT), are increasingly used to build selectivity models that guide the rational design of new chiral N,P-ligands, such as phosphinite-oxazole complexes, for highly enantioselective hydrogenations. nih.gov
Future work will likely focus on:
Advanced Ligand Architectures: Designing sophisticated ligands, including hexadentate and porous organic polymer frameworks, to create highly constrained and specific coordination environments around the iridium center. acs.orgdeakin.edu.au This can enhance stability and control over selectivity.
Bimetallic and Alloy Systems: Exploring synergistic effects by creating bimetallic catalysts, such as rhodium-iridium alloy nanoparticles, which have demonstrated enhanced activity for reactions like the oxygen evolution reaction (OER). rsc.org
Single-Atom Catalysis: Developing iridium single-atom catalysts (SACs) to maximize atom efficiency and expose unique active sites. An Ir-SAC stabilized in a porous organic polymer has shown exceptional performance and recyclability in the conversion of glycerol (B35011) to lactic acid. deakin.edu.au
| Strategy | Example Application | Key Findings | Reference |
|---|---|---|---|
| Ligand-Enabled Regioselectivity Switching | C-H Borylation of Benzaldehyde | Selectivity can be switched from ortho to meta by changing the ligand (e.g., 8-aminoquinoline vs. tetramethylphenanthroline). | researchgate.net |
| Computationally-Guided Ligand Design | Asymmetric Hydrogenation of Olefins | Selectivity models led to new phosphinite-oxazole ligands with high enantioselectivity. | nih.gov |
| Mechanistic Understanding | Asymmetric Allylic Substitution | Identification of the true metallacyclic active catalyst led to dramatic improvements in reaction rate and scope. | uchicago.edu |
| Additive-Induced Mechanistic Change | Acetate-Assisted C-H Activation | Addition of a chloride salt reverses selectivity by changing the rate-determining step from ligand substitution to proton transfer. | arxiv.org |
Exploration of this compound in Sustainable Chemistry and Green Synthesis
This compound and its derivatives are poised to play a significant role in advancing green chemistry by enabling more sustainable synthetic routes. Research in this area targets the use of renewable feedstocks, the reduction of greenhouse gases, and the implementation of environmentally benign reaction conditions.
Another critical area is the catalytic reduction of carbon dioxide (CO₂). Iridium(III) photocatalysts are being intensely studied for the conversion of CO₂ into valuable products such as carbon monoxide (CO) and formate. nih.govrsc.org By modifying the ligands on these photocatalysts and optimizing light conditions, researchers have achieved significant improvements in turnover numbers and catalyst lifespan, contributing to the field of artificial photosynthesis. arxiv.orgnih.gov
The principles of green chemistry also guide the choice of reaction media. There is a growing emphasis on developing iridium-catalyzed reactions that can be performed in aqueous media under mild conditions. nih.gov This approach is not only environmentally friendly but also allows for the use of water-soluble or unstable reagents that are difficult to handle in organic solvents. researchgate.net Furthermore, iridium catalysis is being used to develop reactions with high atom economy, such as the direct C-C coupling of methanol (B129727) with allenes, which avoids the formation of stoichiometric by-products. researchgate.net
Integration of this compound into Nanomaterials and Hybrid Systems
The integration of iridium complexes, often derived from precursors like this compound, into nanomaterials and hybrid systems is a rapidly expanding research frontier. acs.org This approach aims to bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of molecular catalysts with the stability and recyclability of solid-state materials.
A key strategy involves immobilizing iridium species onto solid supports or within porous frameworks.
Supported Nanoclusters: Iridium oxide nanoclusters dispersed on high-surface-area supports like magnesium oxide (MgO) have been prepared and tested for catalytic oxidation reactions. chemrxiv.org
Metal-Organic Frameworks (MOFs): A particularly promising area is the incorporation of iridium atoms directly into the structure of MOFs. rsc.org This has been achieved by using iridium as part of the secondary building units (SBUs) of the framework, resulting in highly robust and reusable heterogeneous catalysts. rsc.orgnih.gov These iridium-based MOFs have shown activity in photocatalysis and can stabilize low-coordinate iridium complexes for challenging reactions like methane (B114726) borylation. rsc.orgacs.org
These iridium-containing nanomaterials and hybrid systems are being investigated for a wide range of applications, including electrocatalysis for water splitting, hydrogenation reactions, and biomedical uses. researchgate.netnih.gov
Advanced Spectroscopic Techniques for In Situ Mechanistic Elucidation of this compound Reactions
A deep understanding of reaction mechanisms is essential for the rational design of improved catalysts. The development and application of advanced spectroscopic techniques that can probe catalytic systems under working conditions (in situ and operando methods) are revolutionizing the study of iridium-catalyzed reactions.
X-ray Absorption Spectroscopy (XAS) has emerged as a particularly powerful tool. Operando XAS at the iridium L₃-edge allows researchers to monitor the electronic structure (i.e., oxidation state) and local coordination environment of iridium centers during electrocatalytic processes like the oxygen evolution reaction (OER). nih.govnih.gov These studies have revealed dynamic changes in the catalyst structure at different applied potentials and have helped identify reactive surface species, such as electrophilic oxygen sites, that are crucial for catalysis. nih.govwhiterose.ac.uk High-energy-resolution XAS can even detect the signature of adsorbed ligands and reaction intermediates on single-site iridium catalysts. nih.gov
Other key techniques include:
In Situ Infrared (IR) Spectroscopy: Techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), when coupled with online mass spectrometry, can simultaneously probe surface adsorbates and reaction intermediates while measuring catalytic activity and selectivity. rsc.orgdeakin.edu.au This has been used to correlate the oxidation state of iridium catalysts with their activity in CO oxidation. deakin.edu.au
In Situ X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique provides information on the chemical states of iridium and other elements on the catalyst surface under reaction conditions, revealing the formation and evolution of oxide or hydroxide (B78521) layers. whiterose.ac.ukprecedenceresearch.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically used for ex situ characterization of the molecular structure of iridium complexes before and after a reaction, NMR is fundamental for confirming the identity and purity of catalyst precursors and for identifying stable intermediates or final products. researchgate.netrsc.orgacs.org
| Technique | Type of Information Obtained | Example Application | Reference |
|---|---|---|---|
| Operando X-ray Absorption Spectroscopy (XAS) | Iridium oxidation state, coordination number, bond distances, identification of reactive species. | Studying structural changes and identifying reactive oxygen species in iridium oxide catalysts during the oxygen evolution reaction (OER). | nih.govwhiterose.ac.uknih.gov |
| Operando IR Spectroscopy (e.g., DRIFTS) | Identification of surface adsorbates and reaction intermediates. | Correlating the oxidation state of IrO₂ with catalytic activity in CO oxidation by probing CO adsorbates. | deakin.edu.au |
| In Situ X-ray Photoelectron Spectroscopy (XPS) | Surface chemical states (e.g., Ir⁰, Ir³⁺, Ir⁴⁺) and elemental composition. | Observing the formation of a metallic core surrounded by Ir³⁺/Ir⁴⁺ oxides/hydroxides in OER catalysts. | precedenceresearch.com |
| NMR Spectroscopy | Molecular structure, identification of isomers (mer/fac), characterization of ligands. | Structural characterization of iridium(III) and iridium(V) complexes. | researchgate.netacs.org |
Machine Learning and AI in the Design and Discovery of New this compound Applications
The convergence of artificial intelligence (AI), machine learning (ML), and automated high-throughput experimentation (HTE) is set to dramatically accelerate the discovery and optimization of new catalysts and reactions involving this compound. These computational tools can navigate the vast and complex chemical space of ligands, substrates, and reaction conditions far more efficiently than traditional research methods. whiterose.ac.ukarxiv.org
High-Throughput Experimentation (HTE) provides the empirical data needed to build and validate these predictive models. nih.gov Automated robotic platforms can perform hundreds of reactions in parallel, rapidly screening different catalysts, ligands, and conditions in miniaturized formats. acs.org HTE has been instrumental in developing and optimizing iridium-catalyzed reactions, such as C-H amination and borylation, for late-stage functionalization of complex molecules like pharmaceuticals. nih.govacs.orgnih.gov The large, high-quality datasets generated by HTE are essential for training robust ML models. nih.gov
Q & A
Q. How can Iridium(III) acetate be synthesized, and what methodological considerations ensure reproducibility?
Iridium(III) acetate is typically synthesized via two approaches:
- Direct synthesis : Reaction of iridium metal with excess acetic acid under controlled conditions, often requiring inert atmospheres and glass/stainless steel reactors to prevent contamination .
- Alternative routes : Metathesis reactions involving iridium precursors (e.g., IrCl₃) with acetate ligands, optimized for purity and yield . Key considerations : Document reagent ratios, reaction temperatures, and purification steps (e.g., recrystallization) to enable replication. Cross-validate results with spectroscopic data (e.g., IR, NMR) and elemental analysis .
Q. What are the primary characterization techniques for confirming Iridium(III) acetate purity and structure?
- Spectroscopic methods : FT-IR to identify acetate ligand vibrations (~1600–1400 cm⁻¹ for C=O and C-O stretches) and UV-Vis for electronic transitions in the iridium center.
- Elemental analysis : Verify empirical formula (e.g., C₁₂H₁₈Ir₃O₁₃·C₂H₃O₂·3H₂O) via combustion analysis .
- X-ray crystallography : Resolve molecular geometry and confirm μ₃-oxo bridging structures common in iridium acetate clusters . Note : Compare data with literature values and report deviations (e.g., hydration state variations) .
Q. What safety protocols are critical when handling Iridium(III) acetate in laboratory settings?
- Hazard mitigation : Use fume hoods for powder handling due to respiratory risks. Avoid skin contact (iridium compounds may cause sensitization) .
- Waste management : Recover iridium via precipitation (e.g., using NaBH₄) for recycling, given its high cost and environmental impact .
Advanced Research Questions
Q. How does Iridium(III) acetate function as a catalyst in C-H activation reactions, and what mechanistic insights inform experimental design?
- Mechanistic pathway : Iridium(III) acetate facilitates C-H amidation via a cyclometalated intermediate. Key steps include:
Ligand exchange (acetate dissociation) to form active monomeric species.
C-H bond activation via concerted metalation-deprotonation (CMD).
Azide coordination and reductive elimination to form C-N bonds .
- Experimental optimization : Vary ligands (e.g., AgNTf₂ as co-catalyst), solvent (e.g., AcOH for proton transfer), and temperature to stabilize intermediates .
Q. How can researchers resolve contradictions in reported physicochemical properties of Iridium(III) acetate?
- Data validation : Cross-reference CAS 52705-52-9 entries across databases (e.g., SciFinder, Web of Science) and prioritize peer-reviewed studies .
- Case study : Discrepancies in hydration states (e.g., trihydrate vs. anhydrous forms) can be addressed via thermogravimetric analysis (TGA) and Karl Fischer titration .
- Critical evaluation : Assess source reliability using criteria like author expertise, methodology transparency, and journal impact factors .
Q. What computational methods complement experimental studies of Iridium(III) acetate’s electronic structure?
- DFT calculations : Model ligand-field effects and oxidation states to predict catalytic activity. Compare HOMO-LUMO gaps with experimental UV-Vis spectra .
- Molecular dynamics : Simulate solvent interactions (e.g., acetic acid coordination dynamics) to refine reaction conditions .
Methodological and Literature Review Questions
Q. How should researchers design experiments to compare Iridium(III) acetate’s efficacy with other transition-metal catalysts?
- Controlled variables : Fix substrate concentration, temperature, and solvent while varying catalyst loading.
- Metrics : Track turnover frequency (TOF), yield, and selectivity (e.g., para vs. ortho substitution in aromatic systems) .
- Statistical rigor : Use triplicate trials and ANOVA to confirm significance .
Q. What strategies ensure effective synthesis of Iridium(III) acetate literature for hypothesis development?
- Categorize sources : Group studies by theme (e.g., synthesis, catalysis, spectroscopy) and evaluate evidence quality (e.g., primary vs. secondary data) .
- Identify gaps : Note underexplored areas (e.g., photophysical properties) and propose experiments to address them .
Tables for Quick Reference
Table 1 : Key Spectral Peaks for Iridium(III) Acetate Characterization
| Technique | Key Peaks/Features | Purpose |
|---|---|---|
| FT-IR | 1600–1400 cm⁻¹ (acetate ligands) | Ligand identification |
| UV-Vis | ~350–400 nm (d-d transitions) | Electronic structure |
| XPS | Ir 4f₇/₂ (~61–63 eV) | Oxidation state confirmation |
Table 2 : Common Experimental Parameters in Iridium(III)-Catalyzed Reactions
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 80–120°C | Accelerates C-H activation |
| Solvent | Acetic acid | Stabilizes iridium intermediates |
| Co-catalyst | AgNTf₂ (10 mol%) | Enhances ligand dissociation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
